4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
Overview
Description
“4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate” is a chemical compound with the CAS Number: 874302-76-8 . It is an aliphatic linker featuring a thiol-reactive 2-thiopyridine and an amine-reactive 4-nitrophenyl carbonate . It has a molecular weight of 352.39 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H12N2O5S2/c17-14(21-12-6-4-11(5-7-12)16(18)19)20-9-10-22-23-13-3-1-2-8-15-13/h1-8H,9-10H2
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.39 . The physical form can be either liquid or solid . The boiling point is predicted to be 527.7±50.0 °C .Scientific Research Applications
Kinetic Studies and Reaction Mechanisms
Kinetics and Pyridinolysis Mechanisms
The kinetics and mechanisms of the pyridinolysis of similar compounds, like 4-nitrophenyl and 2,4-dinitrophenyl S-methyl thiocarbonates, have been studied, providing insights into the reaction processes of related nitrophenyl carbonates (Castro et al., 2004).
Reactivity with Pyridines
Similar compounds, such as methyl 4-nitrophenyl, ethyl 4-nitrophenyl, and ethyl 2,4-dinitrophenyl thionocarbonates, have been studied for their reactivity with pyridines, shedding light on the behavior of nitrophenyl carbonates in such reactions (Castro et al., 1997).
Synthesis and Characterization of Derivatives
Synthesis and Binding Studies
Poly(vinyl alcohol) samples functionalized with 4-nitrophenyl carbonate groups show the potential for specific binding interactions, indicating the utility of 4-nitrophenyl carbonates in creating functional polymers (García-Oteiza et al., 1997).
Peptide Chemistry Applications
2-(Trimethylsilyl)ethyl-4-nitrophenyl carbonate has been used as a reagent in peptide chemistry, highlighting the role of nitrophenyl carbonates in the synthesis of N alpha-protected amino acids (Wünsch et al., 1981).
Mechanistic Insights and Chemical Behavior
Mechanistic Analysis of Reactions
Studies on 4-nitrophenyl, 2,4-dinitrophenyl, and 2,4,6-trinitrophenyl methyl carbonates with substituted phenoxide ions provide insights into the mechanistic pathways that could be relevant for 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate (Castro et al., 2001).
Functionalization of Dextran
The modification of dextran with 4-nitrophenyl chloroformate, a related compound, and its subsequent reaction with model amines, demonstrate the versatile chemical behavior and potential applications of nitrophenyl carbonates (Ramírez et al., 1995).
Safety And Hazards
Future Directions
The compound has potential applications in the field of drug delivery, specifically in the creation of antibody-drug conjugates (ADCs) . It could be used for the targeted delivery of therapeutics to specific cells or tissues, which could have significant implications in the treatment of various diseases.
properties
IUPAC Name |
(4-nitrophenyl) 2-(pyridin-2-yldisulfanyl)ethyl carbonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S2/c17-14(21-12-6-4-11(5-7-12)16(18)19)20-9-10-22-23-13-3-1-2-8-15-13/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDROZPIXZYTMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate |
Citations
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